molecular formula C5H10N2O2 B7911419 2-(3-Aminooxetan-3-yl)acetamide

2-(3-Aminooxetan-3-yl)acetamide

Cat. No.: B7911419
M. Wt: 130.15 g/mol
InChI Key: QGVWIIQJCHMZSJ-UHFFFAOYSA-N
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Description

2-(3-Aminooxetan-3-yl)acetamide is a chemical compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol . It is a heterocyclic compound containing an oxetane ring, which is a four-membered ring with three carbon atoms and one oxygen atom. The presence of an amino group and an acetamide group makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-(3-Aminooxetan-3-yl)acetamide involves the reaction of 3-amino-3-oxetaneacetic acid ethyl ester with ammonium hydroxide in water . The mixture is stirred in a closed tube at room temperature for six days to yield the desired product. This method is relatively straightforward and can be performed under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminooxetan-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory equipment.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, amine derivatives, and other heterocyclic compounds. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2-(3-Aminooxetan-3-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminooxetan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Aminooxetan-3-yl)acetamide include:

    3-Amino-3-oxetan-2-one: Another oxetane derivative with similar reactivity.

    2-Amino-2-oxetan-1-one: A compound with a similar structure but different functional groups.

    3-Amino-3-oxetan-1-yl acetate: A related compound with an acetate group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of an amino group and an acetamide group attached to an oxetane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3-aminooxetan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4(8)1-5(7)2-9-3-5/h1-3,7H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVWIIQJCHMZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a microwave tube was added ethyl 2-(3-aminooxetan-3-yl)acetate (CAN 1207175-54-9, 400 mg, 2.51 mmol) followed by toluene (8.0 ml) and 25% ammonium hydroxide (7.2 g, 8.0 ml, 51.4 mmol). The tube was sealed and the reaction mixture was stirred vigorously at room temperature for 6 days. The reaction mixture was concentrated in vacuo and azeotroped several times with 20 ml toluene. The crude solid was dried under high-vacuum at 40° C. to dryness to yield the title compound (290 mg, 89%) as a white solid. MS (ESI, m/z): 131.1 (M+H+).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
89%

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